Carbosulfan-d18
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Overview
Description
Carbosulfan-d18 is the deuterium labeled Carbosulfan . It is a biochemical used for proteomics research . It inhibits CYP3A4 potently and moderately inhibits CYP1A1/2 and CYP2C19 in pooled human livers .
Synthesis Analysis
The synthesis of Carbosulfan involves a reaction mixture that is cooled and then quenched with water . A new method for the determination of Carbosulfan in biological samples by High-Performance Thin-Layer Chromatography (HPTLC) has been reported . Carbosulfan reacts with a chromogenic spray reagent, producing an intense pink-colored compound .Molecular Structure Analysis
The molecular formula of Carbosulfan-d18 is C20H14D18N2O3S, and its molecular weight is 398.66 .Chemical Reactions Analysis
Carbosulfan-d18 is the deuterium labeled Carbosulfan . It inhibits CYP3A4 potently and moderately inhibits CYP1A1/2 and CYP2C19 in pooled human livers . Carbosulfan activation is predominantly catalyzed in humans by CYP3A4 .Physical And Chemical Properties Analysis
The molecular formula of Carbosulfan-d18 is C20H14D18N2O3S, and its molecular weight is 398.66 .Scientific Research Applications
Transformation and Metabolism in Plants
- Transformation in Vegetables : Carbosulfan is metabolized into more toxic metabolites such as carbofuran and 3-hydroxycarbofuran in vegetables like pakchoi and cucumber. The degradation rates vary depending on environmental conditions, suggesting the importance of monitoring its metabolites for risk assessment in agricultural settings (Chai et al., 2015).
Toxicological Studies
Toxic Effects on Aquatic Life : Studies have shown that carbosulfan and its metabolites have significant toxic effects on aquatic organisms, such as zebrafish and tadpoles, indicating its potential ecological impact. These findings stress the need for careful consideration of carbosulfan use in areas close to aquatic ecosystems (Cui et al., 2019; Samarakoon & Pathiratne, 2017).
Developmental and Reproductive Toxicity : Exposure to carbosulfan during critical developmental periods has been linked to developmental disabilities in rats and reproductive toxicity in male albino rats. These findings highlight the potential risks associated with carbosulfan exposure during sensitive stages of development (Banji et al., 2014; Prakash & David, 2022).
Analytical and Detection Methods
- Detection in Environmental Samples : The development of sensitive and specific methods for detecting carbosulfan and its metabolites in environmental samples, including food and water, is crucial for monitoring and managing its use. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have been applied for this purpose, underscoring the importance of reliable detection methods in ensuring food safety and environmental protection (Soler et al., 2006; Nesakumar et al., 2016).
Safety And Hazards
Carbosulfan-d18 should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace . Protective gloves should be worn, and breathing dust/fume/gas/mist/vapors/spray should be avoided . Release to the environment should be avoided .
Future Directions
Carbosulfan-d18 is used for proteomics research . It is also used as a reference standard for environmental testing .
Relevant Papers The papers retrieved discuss the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals and the metabolism of carbosulfan . These papers provide valuable insights into the properties and applications of Carbosulfan-d18.
properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUFIHWVLZVTJ-UAIYZDRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675554 |
Source
|
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbosulfan-d18 | |
CAS RN |
1189903-75-0 |
Source
|
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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